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Compound of Interest

Compound Name: 2'-O-Moe-U

Cat. No.: B8138743 Get Quote

Introduction
2'-O-methoxyethyl uridine (2'-O-MOE-U) is a chemically modified nucleoside, a synthetic

derivative of uridine. It plays a pivotal role in the development of second-generation antisense

oligonucleotides (ASOs), a class of therapeutic agents designed to modulate gene expression.

The modification at the 2' position of the ribose sugar with a methoxyethyl group confers

superior properties to oligonucleotides, including enhanced stability against nuclease

degradation, increased binding affinity to target RNA, and favorable pharmacokinetic profiles.

These characteristics have made 2'-O-MOE a cornerstone modification in the design of RNA-

targeted therapeutics for a variety of diseases. This guide provides a comprehensive technical

overview of 2'-O-methoxyethyl uridine for researchers, scientists, and professionals in drug

development.

Core Properties of 2'-O-methoxyethyl Uridine
The fundamental chemical and physical properties of 2'-O-methoxyethyl uridine are

summarized below.
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Property Value Reference

Chemical Formula C₁₂H₁₈N₂O₇ [1][2]

Molecular Weight 302.28 g/mol [1][2]

CAS Number 223777-15-9 [1]

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-

(hydroxymethyl)-3-(2-

methoxyethoxy)oxolan-2-

yl]pyrimidine-2,4-dione

Appearance
White to faint yellow

powder/solid

Storage Temperature 2-8°C, sealed in dry conditions

XLogP3 -1.6

Synthesis of 2'-O-methoxyethyl Uridine
The synthesis of 2'-O-methoxyethyl uridine can be achieved through various methods. A

common approach involves the ring-opening of a 2,2'-anhydro-uridine intermediate. The

following is a generalized experimental protocol based on published literature.

Experimental Protocol: Synthesis of 2'-O-(2-
Methoxyethyl)-l-uridine
Materials:

Anhydro-l-uridine

Aluminum powder

2-methoxyethanol

Methanol (MeOH)

Dichloromethane (CH₂Cl₂)
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Silica gel for column chromatography

Procedure:

A suspension of aluminum powder (1.3 mmol) in 2-methoxyethanol (1 mL) is stirred at reflux

for 2 hours.

The mixture is cooled to room temperature.

Anhydro-l-uridine (0.22 mmol) is added to the mixture.

The reaction mixture is heated to reflux and maintained for 48 hours.

After 48 hours, the mixture is cooled to room temperature.

The cooled mixture is crushed and co-evaporated with methanol three times to remove

residual solvents.

The crude product is purified by column chromatography on silica gel using a mobile phase

of 5% methanol in dichloromethane.

Fractions containing the desired product are collected and the solvent is evaporated to yield

2'-O-(2-Methoxyethyl)-l-uridine. A typical yield is around 55%.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8138743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Synthesis Workflow for 2'-O-methoxyethyl Uridine

Preparation of Alkoxide Reagent

Ring-Opening Reaction

Work-up and Purification

Aluminum powder in 2-methoxyethanol

Reflux for 2h

Heat

Cool to room temperature

Add Anhydro-uridine

Reflux for 48h

Cool to room temperature

Co-evaporate with Methanol

Silica Gel Column Chromatography
(5% MeOH in CH2Cl2)

Pure 2'-O-methoxyethyl Uridine

Click to download full resolution via product page

A generalized workflow for the synthesis of 2'-O-methoxyethyl uridine.
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Application in Antisense Oligonucleotides
The primary application of 2'-O-methoxyethyl uridine is its incorporation into synthetic

oligonucleotides for antisense therapy. These second-generation ASOs offer significant

advantages over their unmodified counterparts.

Mechanism of Action of Antisense Oligonucleotides
ASOs are short, single-stranded nucleic acid analogs that bind to a specific messenger RNA

(mRNA) sequence via Watson-Crick base pairing. This binding can modulate the function of the

target mRNA through several mechanisms.

RNase H-mediated degradation: ASOs with a DNA-like central region (a "gapmer" design)

can form a DNA-RNA heteroduplex with the target mRNA. This structure is recognized by the

enzyme RNase H, which then cleaves and degrades the mRNA, leading to a reduction in the

expression of the encoded protein.

Steric hindrance: ASOs can physically block the binding of cellular machinery, such as

ribosomes or splicing factors, to the mRNA. This can inhibit translation initiation or modulate

pre-mRNA splicing to alter the final protein product.

The inclusion of 2'-O-MOE modifications in the "wings" of a gapmer ASO enhances its

properties without interfering with the RNase H mechanism in the central gap.
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Mechanisms of Action of Antisense Oligonucleotides
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The two primary mechanisms of action for antisense oligonucleotides.

Impact of 2'-O-MOE Modification on Oligonucleotide
Properties
The 2'-O-methoxyethyl modification significantly improves the therapeutic potential of

oligonucleotides.
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Property
Effect of 2'-O-MOE
Modification

Reference

Nuclease Resistance

Significantly increased

resistance to degradation by

endo- and exonucleases,

leading to a longer half-life in

vivo.

Binding Affinity (Tm)

Increases the melting

temperature (Tm) of the

oligonucleotide-RNA duplex by

approximately 0.9 to 1.6°C per

modification, indicating

stronger binding.

Specificity

Enhanced specificity for the

target mRNA sequence, with a

greater loss of affinity in the

presence of mismatches

compared to unmodified

oligonucleotides.

Toxicity

Generally well-tolerated in

clinical trials, with no evidence

of class-wide clinically

significant effects on renal

function or platelet counts at

therapeutic doses.

Experimental Evaluation of 2'-O-MOE Modified
Oligonucleotides
Nuclease Resistance Assay
A common method to evaluate the stability of modified oligonucleotides is to incubate them in

serum and measure the amount of intact oligonucleotide over time.

Experimental Protocol: Serum Stability Assay
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Incubation: The 2'-O-MOE modified oligonucleotide is incubated in human or fetal bovine

serum at 37°C.

Time Points: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

Quenching: The reaction is stopped at each time point, often by adding a solution to

denature the nucleases.

Analysis: The amount of full-length, intact oligonucleotide remaining is quantified using

methods such as gel electrophoresis (polyacrylamide gel electrophoresis - PAGE) or liquid

chromatography-mass spectrometry (LC-MS).

Quantification: The intensity of the band or peak corresponding to the full-length

oligonucleotide is measured and plotted against time to determine its half-life.
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Workflow for Nuclease Resistance Assay

Incubate Oligonucleotide
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Collect Aliquots
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A typical workflow for assessing the nuclease resistance of oligonucleotides.

Thermal Melting (Tm) Analysis
The thermal stability of the duplex formed between a modified oligonucleotide and its

complementary RNA target is a measure of its binding affinity.

Experimental Protocol: UV Melting Curve Analysis

Sample Preparation: The 2'-O-MOE modified oligonucleotide and its complementary RNA

strand are dissolved in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1
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mM EDTA, pH 7.0) to a final concentration of, for example, 2 µM each.

Denaturation and Annealing: The solution is heated to a high temperature (e.g., 85-95°C) for

several minutes to ensure complete dissociation of any pre-existing duplexes. The solution is

then slowly cooled to a lower temperature (e.g., 15-25°C) to allow for the formation of the

duplex.

UV Absorbance Measurement: The absorbance of the solution at 260 nm is monitored as the

temperature is gradually increased at a constant rate (e.g., 1°C/minute).

Data Analysis: As the temperature increases, the duplex will "melt" into single strands,

causing an increase in UV absorbance (hyperchromic effect). The melting temperature (Tm)

is the temperature at which 50% of the duplexes have dissociated, which corresponds to the

midpoint of the transition in the absorbance versus temperature curve.

Clinical Significance
The enhanced properties conferred by the 2'-O-methoxyethyl modification have translated into

successful clinical applications. ASOs containing 2'-O-MOE modifications have been approved

for the treatment of various diseases. Extensive analysis of clinical trial data from thousands of

patients has shown that 2'-O-MOE modified ASOs are generally well-tolerated. For instance, a

large integrated safety database analysis of 16 different 2'-O-MOE ASOs in over 2,600 subjects

showed no generic class effect on platelet numbers.

Conclusion
2'-O-methoxyethyl uridine is a critical building block in the field of oligonucleotide therapeutics.

Its incorporation into antisense oligonucleotides provides a powerful combination of high

binding affinity, exceptional nuclease resistance, and a well-established safety profile. These

attributes have enabled the development of a new generation of RNA-targeted drugs with

significant therapeutic impact. For researchers and drug developers, a thorough understanding

of the synthesis, properties, and experimental evaluation of 2'-O-MOE modified

oligonucleotides is essential for the continued advancement of this promising therapeutic

modality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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